molecular formula C15H12ClN3O2S B12003672 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 765275-76-1

1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12003672
CAS No.: 765275-76-1
M. Wt: 333.8 g/mol
InChI Key: BSYMDXKKVXQTIW-CAOOACKPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 1,3-Benzodioxole-5-carbaldehyde with 3-chlorophenylthiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison: 1,3-Benzodioxole-5-carbaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of the 3-chlorophenyl group, which can enhance its biological activity compared to other similar compounds. The specific substitution pattern on the aromatic ring can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

765275-76-1

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(3-chlorophenyl)thiourea

InChI

InChI=1S/C15H12ClN3O2S/c16-11-2-1-3-12(7-11)18-15(22)19-17-8-10-4-5-13-14(6-10)21-9-20-13/h1-8H,9H2,(H2,18,19,22)/b17-8+

InChI Key

BSYMDXKKVXQTIW-CAOOACKPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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